molecular formula C20H16ClNO4 B299183 4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B299183
M. Wt: 369.8 g/mol
InChI Key: DJJHFBCGIXNRPT-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family. It has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its therapeutic effects by targeting various cellular pathways. The compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. It has also been shown to disrupt bacterial cell membrane integrity, leading to cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In bacterial cells, the compound has been shown to disrupt cell membrane integrity, leading to cell death. Additionally, the compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and its structure is well-defined. Additionally, the compound exhibits potent therapeutic properties, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for research on 4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and cellular targets. This will help to better understand its therapeutic properties and potential side effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory disorders. Additionally, further studies are needed to investigate the compound's pharmacokinetics and toxicity in vivo.

Synthesis Methods

The synthesis of 4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with allylamine to form 2-allyloxy-5-chlorobenzaldehyde. This intermediate compound is then reacted with 2-aminophenol to form 4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has been tested on various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against various bacterial and fungal strains and has shown potent antimicrobial activity. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H16ClNO4/c1-3-10-25-17-7-5-4-6-13(17)11-16-20(23)26-19(22-16)15-12-14(21)8-9-18(15)24-2/h3-9,11-12H,1,10H2,2H3/b16-11-

InChI Key

DJJHFBCGIXNRPT-WJDWOHSUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=CC=C3OCC=C)/C(=O)O2

SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=CC=C3OCC=C)C(=O)O2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=CC=C3OCC=C)C(=O)O2

Origin of Product

United States

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